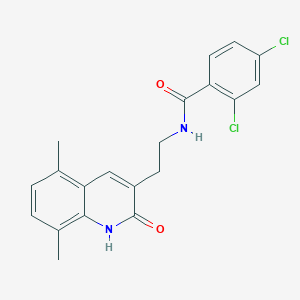

2,4-dichloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring attached to a benzamide group via an ethyl linker. The quinoline ring is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The benzamide group consists of a benzene ring attached to an amide group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical 2,4-dichloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide belongs to the class of 4-oxoquinolines, which are significant in medicinal chemistry due to their versatile biological and synthetic properties. Research on similar compounds has demonstrated their pharmacological potential, including antibacterial and antiviral activities. The structural feature of a carboxamide unit attached to the C-3 carbon of the 4-oxoquinoline core is associated with various biological activities. Studies have explored the regioselectivity of reactions involving N-alkylated-4-oxoquinoline derivatives to understand their acid/base behavior and reaction mechanisms, which are crucial for designing compounds with desired biological activities (Batalha et al., 2019).

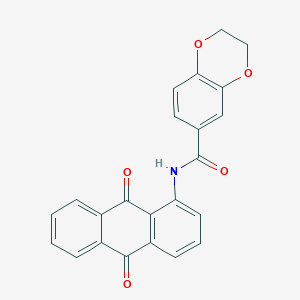

Antimicrobial and Antitumor Potential

Compounds related to this compound have shown promising antimicrobial properties. For example, derivatives of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine with cationic side chains prepared from aminoanthraquinones have been studied for their antibacterial and antifungal activities, displaying significant growth delays against tumors in in vivo models (Bu et al., 2001).

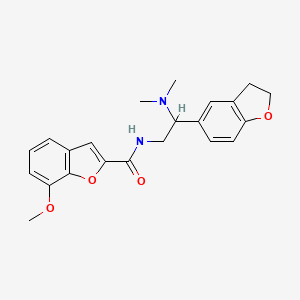

Novel Mechanisms of Action

Research on analogs of this compound has led to the discovery of compounds with unique mechanisms of action, such as inducing autophagy and senescence in cancer cells. These novel anticancer naphthalimides, like UNBS3157, have shown to be superior to previous compounds in in vivo models of various cancers, including leukemia and mammary adenocarcinoma, without causing significant hematotoxicity, which is a common limitation of many anticancer agents (Van Quaquebeke et al., 2007).

Zukünftige Richtungen

The future research directions for this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the diverse biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c1-11-3-4-12(2)18-16(11)9-13(19(25)24-18)7-8-23-20(26)15-6-5-14(21)10-17(15)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBCYCGFSKYLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2H-1,3-benzodioxol-5-yl)propan-2-yl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2747997.png)

![Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2747999.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2748000.png)

![Tert-butyl 2-[1-(prop-2-enoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2748001.png)

![4-(3,5-Dimethylpyrazol-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2748005.png)

![6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2748007.png)

![Benzyl 2-(fluorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2748008.png)

methanone N-(2,4-dichlorophenyl)hydrazone](/img/structure/B2748009.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2748015.png)

![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2748020.png)